ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the benzoxadiazocine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazocine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazocine ring .
Scientific Research Applications
Ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate: Another compound with a similar methoxyphenyl group but different overall structure.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Ethyl 3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its benzoxadiazocine ring system, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H22N2O4S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-19(24)17-18-13-9-5-7-11-15(13)27-21(17,2)23(20(28)22-18)14-10-6-8-12-16(14)25-3/h5-12,17-18H,4H2,1-3H3,(H,22,28) |
InChI Key |
UCNJAWQCIOABSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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